molecular formula C13H11N3O4 B11852825 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- CAS No. 919482-01-2

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-

Cat. No.: B11852825
CAS No.: 919482-01-2
M. Wt: 273.24 g/mol
InChI Key: LAVCCJFCHCAZCI-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- is a complex organic compound belonging to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, hydrolysis, and cyclization. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides, amines, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while reduction of the nitro group produces amino derivatives.

Scientific Research Applications

3-Quin

Properties

CAS No.

919482-01-2

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17)

InChI Key

LAVCCJFCHCAZCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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